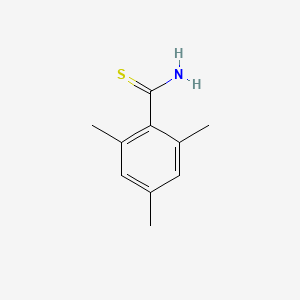

2,4,6-Trimethylbenzenecarbothioamide

Descripción

2,4,6-Trimethylbenzenecarbothioamide is a substituted aromatic thioamide characterized by a benzene ring with three methyl groups at the 2-, 4-, and 6-positions and a carbothioamide (-C(S)NH₂) functional group. Its electron-withdrawing thioamide group and steric hindrance from the methyl substituents influence its reactivity and stability compared to simpler aromatic thioamides.

Propiedades

IUPAC Name |

2,4,6-trimethylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMUCOWRXPDSGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404790 | |

| Record name | 2,4,6-trimethylbenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57182-71-5 | |

| Record name | 2,4,6-Trimethylbenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57182-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-trimethylbenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylbenzenecarbothioamide typically involves the reaction of 2,4,6-trimethylbenzoic acid with thionyl chloride to form 2,4,6-trimethylbenzoyl chloride. This intermediate is then reacted with ammonium thiocyanate to yield this compound. The reaction conditions generally include:

Step 1: Reaction of 2,4,6-trimethylbenzoic acid with thionyl chloride in the presence of a catalyst such as pyridine, under reflux conditions.

Step 2: Reaction of the resulting 2,4,6-trimethylbenzoyl chloride with ammonium thiocyanate in an organic solvent like acetone, under mild heating.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Use of large-scale reactors for the initial acylation reaction.

- Efficient separation and purification techniques to isolate the intermediate and final product.

- Implementation of safety measures to handle hazardous reagents like thionyl chloride.

Análisis De Reacciones Químicas

Types of Reactions: 2,4,6-Trimethylbenzenecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbothioamide group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding amine.

Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild heating.

Reduction: Lithium aluminum hydride, in anhydrous ether, under reflux.

Substitution: Nitric acid for nitration, bromine for halogenation, under controlled temperatures.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding amine.

Substitution: Nitro derivatives, halogenated derivatives.

Aplicaciones Científicas De Investigación

2,4,6-Trimethylbenzenecarbothioamide has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mecanismo De Acción

The mechanism of action of 2,4,6-Trimethylbenzenecarbothioamide involves its interaction with specific molecular targets and pathways. The carbothioamide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with proteins and enzymes is a key aspect of its mechanism of action.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Benzenecarbothioamide (Unsubstituted Parent Compound)

- Reactivity : The unsubstituted benzenecarbothioamide lacks methyl groups, resulting in reduced steric hindrance and higher reactivity in electrophilic substitution reactions.

- Solubility: Polar solvents (e.g., DMSO, ethanol) dissolve the parent compound more readily than the trimethyl derivative due to decreased hydrophobicity.

- Thermal Stability : The trimethyl variant likely exhibits higher thermal stability due to steric protection of the thioamide group.

4-Methylbenzenecarbothioamide

- Synthetic Applications : Reduced steric bulk compared to 2,4,6-Trimethylbenzenecarbothioamide may make it a more versatile intermediate in catalytic reactions.

2,4,6-Trinitrobenzenecarbothioamide

- Electrophilicity : The nitro groups in this analog significantly increase electrophilicity at the aromatic ring, contrasting with the electron-donating methyl groups in the trimethyl derivative. This would drastically alter reactivity in nucleophilic substitution or coordination reactions.

- Safety Profile : Nitro-substituted aromatic compounds are often explosive or thermally unstable, whereas methyl-substituted analogs (like this compound) are likely safer to handle.

d. RDX Ketone (From )

Though structurally unrelated to thioamides, RDX ketone (1,3,5-trinitro-1,3,5-triazacyclohexane) synthesized via N₂O₅-HNO₃ highlights the importance of nitrating agents in energetic materials. By contrast, this compound’s synthesis would require milder conditions (e.g., thiophosgene or Lawesson’s reagent for thioamide introduction), avoiding the hazards of nitration.

Hypothetical Data Table (Based on Chemical Trends)

| Property | This compound | Benzenecarbothioamide | 4-Methylbenzenecarbothioamide |

|---|---|---|---|

| Melting Point | ~180–200°C (estimated) | 150–160°C | 165–175°C |

| Solubility in DMSO | Moderate | High | High |

| Electrophilic Reactivity | Low (steric hindrance) | High | Moderate |

| Thermal Stability | High | Moderate | Moderate-High |

Limitations and Recommendations

The absence of direct experimental data in the provided evidence severely restricts the depth of this analysis. To address this gap, future studies should:

Characterize the synthesis, crystallography, and spectroscopic properties of this compound.

Compare its coordination chemistry with metal ions (e.g., Pd, Cu) against analogs like 2-methylbenzenecarbothioamide.

Evaluate its applications in catalysis or pharmaceuticals relative to nitro- or hydroxyl-substituted thioamides.

Actividad Biológica

2,4,6-Trimethylbenzenecarbothioamide (TMBCA) is a compound of significant interest due to its potential biological activities. This article reviews the available literature on TMBCA, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C10H13NS

- Molecular Weight : 179.29 g/mol

The compound features a thioamide functional group attached to a trimethyl-substituted benzene ring, which is crucial for its biological activity.

Biological Activity Overview

TMBCA has been studied for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Below is a summary of these activities:

Antimicrobial Activity

Research indicates that TMBCA exhibits antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.62 |

| Escherichia coli | 31.25 |

| Pseudomonas aeruginosa | 62.50 |

These findings highlight TMBCA's potential as an antimicrobial agent suitable for further development.

Anticancer Activity

Preliminary studies have shown that TMBCA can induce apoptosis in cancer cell lines. The compound's mechanism involves the modulation of cell signaling pathways associated with cancer progression.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

Case Study Findings :

In a study involving MCF-7 cells treated with varying concentrations of TMBCA, significant reductions in cell viability were observed at concentrations above 50 µM. The compound also triggered caspase activation, indicating an apoptotic effect.

The biological activity of TMBCA is attributed to its ability to interact with specific molecular targets within cells:

- Protein Binding : TMBCA binds to proteins involved in cell signaling pathways, influencing their activity.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.

- Reactive Oxygen Species (ROS) Generation : TMBCA may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

Research Findings and Case Studies

Several studies have explored the biological effects of TMBCA:

- Antimicrobial Efficacy : A study demonstrated that TMBCA derivatives exhibited enhanced antibacterial activity compared to the parent compound, suggesting that modifications could improve efficacy.

- Cytotoxicity Assessment : In vitro assays revealed that TMBCA has a dose-dependent cytotoxic effect on various cancer cell lines while exhibiting minimal toxicity towards normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.